2-Anilinoquinolin-8-ol
Description
Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compounds
Quinoline is a heterocyclic aromatic compound characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. nih.govnih.gov This arrangement makes quinoline a weakly basic compound and an electron-deficient system, properties that underpin its diverse reactivity and utility. nih.gov The quinoline scaffold is not merely a synthetic curiosity; it is a recurring motif in numerous natural products and has proven to be a cornerstone in the development of a wide array of therapeutic agents and functional materials. nih.govekb.egresearchgate.net Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, cardiotonic, and antimicrobial properties. nih.gov
Within the broad family of quinoline derivatives, anilinoquinolines represent a specific class of compounds where an aniline (B41778) group is attached to the quinoline core. The introduction of the anilino moiety can significantly influence the electronic properties and biological activity of the parent quinoline. 2-Anilinoquinolin-8-ol specifically incorporates an anilino group at the 2-position and a hydroxyl group at the 8-position, creating a molecule with distinct chemical features and a high potential for further functionalization and application.
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical and Biological Systems
The 8-hydroxyquinoline (8-HQ) moiety, a key component of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. scirp.org This designation stems from its consistent appearance in compounds exhibiting a wide range of significant biological activities. nih.govresearchgate.net For decades, 8-HQ and its derivatives have been investigated for their potent antimicrobial, antifungal, anticancer, and neuroprotective properties. nih.govresearchgate.net
A defining characteristic of the 8-hydroxyquinoline scaffold is its exceptional ability to act as a bidentate chelating agent for a variety of metal ions. researchgate.netscirp.org The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group work in concert to bind metal ions, forming stable complexes. researchgate.netscirp.org This metal chelation is often integral to the biological mechanisms of 8-HQ derivatives, influencing processes such as metal homeostasis and inhibiting metal-dependent enzymes. scirp.org This property has been harnessed in the development of therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's, which are associated with metal ion dysregulation. nih.gov Furthermore, the interaction of 8-HQ derivatives with metal ions is also a key factor in their application as fluorescent sensors for metal detection. nih.govnih.gov
Current Research Landscape and Emerging Trends Pertaining to this compound Derivatives
The unique combination of the anilino group and the 8-hydroxyquinoline scaffold in this compound has spurred a dynamic field of research focused on its derivatives. Current investigations are largely centered on synthesizing novel analogues and evaluating their potential in medicinal and materials science.
A prominent trend in the research landscape is the development of this compound derivatives as potential anticancer agents. For instance, studies on related 2-morpholino-4-anilinoquinoline compounds have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Researchers are actively exploring how modifications to the anilino and quinoline rings influence their anticancer efficacy.
Another burgeoning area of research involves the use of this compound derivatives as fluorescent chemosensors. The inherent fluorescence of the 8-hydroxyquinoline core can be modulated by the binding of specific metal ions. Scientists are designing derivatives that exhibit high selectivity and sensitivity for detecting environmentally and biologically important metal ions, such as Zn(II) and Mg(II). nih.govnih.gov This is often achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT), which can be inhibited upon metal chelation, leading to a measurable change in the fluorescence signal. nih.gov
The synthesis of these novel derivatives is also a key focus, with researchers employing modern synthetic methodologies to efficiently create libraries of compounds for screening. Techniques such as the Hartwig-Buchwald amination and Mannich reactions have been successfully utilized to produce various substituted anilino-8-hydroxyquinolines. ias.ac.innih.govbenthamdirect.com
Detailed below are findings from a study on the anticancer activity of novel 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cancer cell line, illustrating the therapeutic potential of this class of compounds.
Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives
| Compound | Description | IC₅₀ (μM) against HepG2 | Reference |
|---|---|---|---|
| 3c | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | 11.42 | nih.gov |
| 3d | 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine | 8.50 | nih.gov |
| 3e | 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpyridine-2-carboxamide | 12.76 | nih.gov |
The ongoing exploration of this compound and its derivatives continues to uncover new facets of their chemical and biological properties, promising further advancements in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilinoquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-13-8-4-5-11-9-10-14(17-15(11)13)16-12-6-2-1-3-7-12/h1-10,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPOTMAVKAUJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Anilinoquinolin 8 Ol Derivatives
Strategies for the Direct Synthesis of 2-Anilinoquinolin-8-ol and its Analogs
The core challenge in synthesizing this compound lies in the efficient formation of the C-N bond between the quinoline (B57606) and aniline (B41778) moieties. Modern cross-coupling reactions have become the methods of choice, largely displacing harsher, classical techniques.
The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org This methodology is highly valued for its functional group tolerance, relatively mild reaction conditions, and ability to form C-N bonds with a broad range of substrates, providing access to hindered and functionalized aryl amines. ias.ac.in The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired anilinoquinoline product. wikipedia.org
In the synthesis of anilinoquinoline derivatives, such as 5-(N-substituted-anilino)-8-hydroxyquinolines, the Hartwig-Buchwald reaction serves as a key step. ias.ac.inresearchgate.net A typical procedure involves coupling a halogenated quinoline precursor with an appropriate aniline derivative. For instance, 5-bromo-8-(benzyloxy)quinoline can be coupled with anilines using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a suitable phosphine (B1218219) ligand in the presence of a base like sodium tert-butoxide (NaO-t-Bu). ias.ac.inresearchgate.net The choice of ligand is critical and must be optimized based on the steric and electronic properties of the coupling partners. ias.ac.in Sterically demanding, electron-rich phosphine ligands are often employed to facilitate the reaction. ias.ac.inresearchgate.net
Research has shown that for the coupling of 5-bromo-8-(benzyloxy)quinoline with aniline, different ligands produce varying yields, highlighting the importance of catalyst system optimization.
Catalyst System Optimization for Hartwig-Buchwald Amination
| Ligand | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| (2-Biphenyl)di-tert-butylphosphine (Johnphos) | Pd(OAc)₂, NaO-t-Bu, Toluene, 110-120°C | 89 | researchgate.net |
| Tri-tert-butylphosphine (TTBP) | Pd(OAc)₂, NaO-t-Bu, Toluene, 110-120°C | Trace | researchgate.net |
| Di-tert-butylneopentylphosphine (DTBNpP) | Pd(OAc)₂, NaO-t-Bu, Toluene, 150°C | 85 (with N-methylaniline) | researchgate.net |
While the Hartwig-Buchwald reaction is robust, researchers continue to explore alternative C-N bond-forming strategies, often seeking milder, catalyst-free, or more cost-effective conditions.
One notable alternative is a microwave-assisted, catalyst-free, three-component synthesis. acs.org This method allows for the rapid construction of 2-anilinoquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724). acs.org In this reaction, acetonitrile serves as the nitrogen source, and two new C-N bonds are formed through a formal [3+2] cycloaddition pathway, offering a "green" chemistry approach by avoiding transition metal catalysts. acs.org
Another emerging strategy involves the use of more earth-abundant and less expensive metals, such as nickel. The Chan-Lam coupling reaction, traditionally mediated by copper, can be adapted using a nickel catalyst. organic-chemistry.org A method utilizing NiCl₂·6H₂O has been developed for the cross-coupling of arylboronic acids with various N-nucleophiles, including anilines, to form C-N bonds. organic-chemistry.org This nickel-mediated N-arylation offers a practical and efficient alternative to palladium- and copper-based systems. organic-chemistry.org Furthermore, nickel catalysis can proceed through different redox cycles, such as Ni(I)/Ni(III), which can be thermally driven and proceed under base-free conditions, making it suitable for base-sensitive substrates. nih.gov
Derivatization Strategies on the Quinoline Ring System
Once the anilinoquinoline core is assembled, its properties can be finely tuned through derivatization at various positions on the quinoline ring system, the anilino nitrogen, or the 8-hydroxyl group.
Modifying the 5- and 7-positions of the quinoline ring is a common strategy to modulate the electronic and steric properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can significantly impact the compound's biological activity and physical characteristics. nih.gov
For example, in the synthesis of 4-quinolone derivatives, substitution at the C-7 position with an electron-withdrawing trifluoromethyl group resulted in potent activity, whereas substitution with an electron-donating methoxy (B1213986) group led to weakly active compounds. nih.gov This highlights the strong influence of electronic effects at this position. The synthesis of 5-anilino-8-hydroxyquinoline derivatives directly demonstrates substitution at the 5-position, a key site for derivatization. ias.ac.inresearchgate.net Studies on 4-anilinoquinoline inhibitors have also shown that introducing substituents at the 6- and 7-positions, such as fluoro or dimethoxy groups, can drastically alter potency and selectivity. nih.govbiorxiv.org
The aniline moiety offers numerous opportunities for derivatization. The nitrogen atom can be alkylated, for example, by using N-methylaniline in the initial coupling reaction to produce an N-methylated final product. ias.ac.inresearchgate.net
More commonly, the phenyl ring of the aniline group is substituted to explore structure-activity relationships (SAR). The number, position, and nature of substituents on the phenyl ring can have dramatic effects. nih.govbiorxiv.org In a study of 4-anilinoquinoline inhibitors, a comprehensive SAR was developed by varying these substituents. nih.gov For instance, a 3,4,5-trimethoxyaniline (B125895) group conferred high potency. nih.govbiorxiv.org Removing one of the methoxy groups or changing their positions often led to a significant drop in activity. nih.govbiorxiv.org Replacing the methoxy groups with other substituents like fluorine or chlorine also yielded potent compounds, demonstrating that both electronic properties and steric bulk are critical factors. nih.govbiorxiv.org
Effect of Anilino Ring Substitution on GAK Inhibitor Potency
| Aniline Substituent | Resulting Compound Potency (Ki, nM) | Reference |
|---|---|---|
| 3,4,5-Trimethoxy | 3.9 | biorxiv.org |
| 3,5-Dimethoxy | 54 | biorxiv.org |
| 3,4-Dimethoxy | 58 | biorxiv.org |
| 3-Methoxy | 5.7 | nih.govbiorxiv.org |
| 4-Methoxy | >100 (100-fold drop) | nih.govbiorxiv.org |
| 3,4-Difluoro | 51 | biorxiv.org |
| 3,5-Dichloro | 37 | nih.gov |
The hydroxyl group at the 8-position of the quinoline ring is a versatile handle for further functionalization. It can be converted into ethers or esters to alter the molecule's polarity, solubility, and binding characteristics. chemistrysteps.com
A common synthetic strategy involves protecting the hydroxyl group as a benzyl (B1604629) ether during the initial C-N bond formation steps. ias.ac.inresearchgate.net This is achieved by treating the starting 8-hydroxyquinoline (B1678124) with benzyl bromide. researchgate.net The resulting 8-benzyloxyquinoline (B1605161) is stable under the conditions of the Hartwig-Buchwald amination. The benzyl protecting group can then be readily removed in a final step via catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the desired 8-hydroxyquinoline derivative. ias.ac.inresearchgate.net
Besides serving as a protecting group, the hydroxyl function can be converted to other derivatives. Esterification can be accomplished by reacting the hydroxyl group with an acid anhydride (B1165640) or acid chloride in the presence of a base. chemistrysteps.com The hydroxyl group can also be activated for further coupling reactions, for example, by converting it into a triflate, which can then participate in subsequent cross-coupling reactions to introduce new substituents at the 8-position. uio.no
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of arylamines, including this compound derivatives. These reactions offer milder conditions and greater efficiency compared to classical methods like the Ullmann condensation, which often require harsh conditions and stoichiometric amounts of copper reagents. acs.org
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, stand as the cornerstone for the synthesis of this compound derivatives. ias.ac.inrug.nlorganic-chemistry.org This reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex. ias.ac.inrug.nl For the synthesis of this compound, this typically involves the coupling of a 2-haloquinolin-8-ol (e.g., 2-chloro- or 2-bromoquinolin-8-ol) with aniline or its derivatives.
The general catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which yields the desired 2-anilinoquinoline product and regenerates the Pd(0) catalyst. nih.gov
Research has demonstrated the successful application of Buchwald-Hartwig amination for the synthesis of substituted anilinoquinolines. For instance, the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives has been efficiently achieved through this method, which can then be deprotected to yield the corresponding 8-hydroxyquinolines. ias.ac.inresearchgate.net While this example illustrates the functionalization at the 5-position, the principles are directly applicable to the synthesis of this compound. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. scienceopen.comuwindsor.ca
The following table summarizes representative conditions for the palladium-catalyzed amination of haloquinolines, which can be adapted for the synthesis of this compound.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ / DTBNpP (L3) | NaOt-Bu | Toluene | 90 |
| 5-Bromo-8-benzyloxyquinoline | 3-Methoxy-N-methylaniline | Pd(OAc)₂ / Johnphos (L1) | NaOt-Bu | Toluene | 87 |
| 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | EtOH/H₂O | High |
| 2-Chloroquinoline | Various amines | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-Amyl alcohol | Good-Excellent |
This table presents a selection of conditions from literature for the synthesis of related anilinoquinoline derivatives, illustrating the versatility of the Buchwald-Hartwig amination. ias.ac.inscienceopen.com
For the synthesis of this compound derivatives, the design and selection of the optimal ligand are paramount. Early generations of catalysts relied on simple phosphine ligands like PPh₃. However, the development of sterically hindered and electron-rich alkyl- and biarylphosphine ligands has significantly expanded the utility of the Buchwald-Hartwig amination. mit.edu These advanced ligands facilitate the coupling of challenging substrates, such as electron-rich anilines and less reactive aryl chlorides, often under milder conditions and with lower catalyst loadings. mit.edu
Examples of highly effective ligands include:
Johnphos ((2-Biphenyl)di-tert-butylphosphine): A bulky and electron-rich monophosphine ligand that has shown high efficacy in the coupling of various amines and aryl halides. ias.ac.inresearchgate.net
BrettPhos: A dialkylbiaryl phosphine ligand known to promote the amination of aryl mesylates and the selective monoarylation of primary amines. rug.nl
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): Another highly effective biarylphosphine ligand that is particularly useful for the coupling of aryl chlorides. nih.gov
Di-tert-butylneopentylphosphine (DTBNpP): A sterically demanding ligand that has demonstrated excellent performance in the synthesis of N-methylanilino-8-benzyloxyquinoline. ias.ac.inresearchgate.net
The optimization of the ligand is often conducted by screening a library of ligands for a specific substrate combination. For example, in the synthesis of 5-(N-methylanilino)-8-benzyloxyquinoline, a study by Omar et al. compared several ligands, including Johnphos (L1), Tri-tert-butylphosphine (TTBP, L2), and DTBNpP (L3), and found that DTBNpP provided the highest yield in the shortest reaction time for that specific transformation. ias.ac.inresearchgate.net This highlights the importance of empirical optimization for achieving the best results.
The following table illustrates the effect of different ligands on the yield of a representative Buchwald-Hartwig amination reaction for a quinoline substrate.
| Ligand | Reaction Time (h) | Yield (%) |
| Johnphos (L1) | 24 | 85 |
| TTBP (L2) | 24 | 60 |
| DTBNpP (L3) | 0.5 | 90 |
| DTBNpP (L3) with different aniline | 5-6 | 87 |
Data adapted from the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinolines, demonstrating the crucial role of ligand choice in reaction efficiency. ias.ac.inresearchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral molecules is a major frontier in organic chemistry, particularly for applications in pharmacology where the biological activity of enantiomers can differ significantly. rug.nl The creation of chiral this compound derivatives, where chirality may arise from a stereocenter on the anilino substituent or from atropisomerism due to restricted rotation around the C-N bond, presents a significant synthetic challenge.
While specific examples of the direct asymmetric synthesis of chiral this compound are not extensively reported, the principles of asymmetric catalysis can be applied. Strategies for achieving stereoselectivity can be broadly categorized into:
Use of Chiral Ligands: In palladium-catalyzed reactions, the use of chiral phosphine ligands can induce enantioselectivity in the product. These ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a kinetic resolution. While this approach is well-established for many transformations, its application to the direct asymmetric amination to form chiral 2-anilinoquinolin-8-ols would require the development of specific ligand systems.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles. thieme-connect.com For instance, chiral thiourea (B124793) catalysts have been used in the enantioselective synthesis of functionalized tetrahydroquinolines through aza-Michael/Michael cascade reactions. thieme-connect.com Such strategies could potentially be adapted to construct chiral precursors that can be converted to this compound derivatives.
Biomimetic Reduction: The asymmetric reduction of quinolines to chiral tetrahydroquinolines has been achieved using biomimetic approaches with chiral NAD(P)H models. acs.orgdicp.ac.cn This methodology has been successfully applied to the synthesis of 2-functionalized tetrahydroquinolines with high enantioselectivity. acs.orgdicp.ac.cn A similar strategy could be envisioned for the reduction of a suitably functionalized quinoline precursor to a chiral tetrahydroquinoline, which could then be further elaborated to the target chiral this compound derivative.
The synthesis of chiral 2-functionalized tetrahydroquinolines often serves as a proxy for the potential to create other chiral quinoline derivatives. The table below summarizes some successful approaches to chiral tetrahydroquinolines, which could inspire strategies for the synthesis of chiral this compound derivatives.
| Precursor | Catalyst/Reagent | Chiral Moiety | Product | ee (%) |
| N-protected 2-aminophenyl α,β-unsaturated ester & nitroolefin | Chiral thiourea | Organocatalyst | Functionalized tetrahydroquinoline | up to 99 |
| 2-Functionalized quinoline | Chiral NAD(P)H model (CYNAM) / Achiral phosphoric acid | NAD(P)H model | 2-Functionalized tetrahydroquinoline | up to 99 |
| Aldehyde & N-acyl quinolinium | Indium triflate / Chiral imidazolidinone | Organocatalyst | Dihydroquinoline | Excellent |
This table showcases various successful asymmetric syntheses of quinoline derivatives, indicating the potential for developing stereoselective routes to chiral this compound derivatives. thieme-connect.comacs.orgdicp.ac.cnrsc.org
Coordination Chemistry and Metal Complexation of 2 Anilinoquinolin 8 Ol
Ligand Properties and Chelating Abilities of 2-Anilinoquinolin-8-ol
This compound is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. researchgate.netresearchgate.net These donor sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. researchgate.netnih.gov This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion. The presence of the anilino group at the 2-position of the quinoline ring can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and geometry of the resulting metal complexes.
The chelating ability of 8-hydroxyquinoline (B1678124) and its derivatives is well-established, and they are known to form stable complexes with a wide range of metal ions. researchgate.netnih.govnih.gov The deprotonation of the hydroxyl group upon complexation results in a negatively charged oxygen atom, which forms a strong coordinate bond with the metal ion. researchgate.net The lone pair of electrons on the quinoline nitrogen atom also participates in coordination, completing the chelate ring. researchgate.net This dual-point attachment is a key feature of the ligand's ability to form stable metal complexes. semanticscholar.org
Synthesis and Characterization of Metal Complexes Formed with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. jchemlett.comresearchgate.net The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their composition and structure.
Transition metal complexes of this compound and related ligands have been synthesized and studied. For instance, complexes of Ni(II), Cu(II), and Zn(II) with derivatives of 8-hydroxyquinoline have been prepared and characterized. researchgate.netnih.gov The synthesis often involves mixing the ligand and the corresponding metal chloride or acetate (B1210297) salt in an alcoholic medium and refluxing the mixture. nih.govjscimedcentral.com
The characterization of these complexes typically includes techniques such as:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. researchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere. researchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion. researchgate.net
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. jchemlett.com
Table 1: Examples of Synthesized Transition Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand | Proposed Geometry | Reference |
|---|---|---|---|
| Ni(II) | 8-Hydroxyquinoline & Alanine | Octahedral | researchgate.net |
| Cu(II) | 8-Hydroxyquinoline & Alanine | Distorted Octahedral | researchgate.net |
| Zn(II) | 8-Hydroxyquinoline & Alanine | Tetrahedral | researchgate.net |
| Pd(II) | Schiff base of 2-amino-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and salicylaldehyde | Square Planar | ijcce.ac.ir |
Derivatives of 8-hydroxyquinoline are also known to form stable complexes with main group metal ions like Aluminum(III). scispace.com These complexes are of interest due to their potential applications in various fields, including as fluorescent materials. The coordination with Al(III) is similar to that with transition metals, involving the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group.
The stoichiometry of metal complexes refers to the ratio of metal ions to ligands in the complex. For bidentate ligands like this compound, common stoichiometries are 1:1 (metal:ligand) and 1:2. uchile.cl The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand in solution. semanticscholar.org A higher stability constant indicates a more stable complex. semanticscholar.org
Various methods can be used to determine the stoichiometry and stability constants of these complexes, including spectrophotometric titration and potentiometric methods. orientjchem.orgresearchgate.net For example, in spectrophotometric titration, the absorbance of a solution containing the ligand is measured as a function of the added metal ion concentration. The changes in the spectrum can be used to determine the stoichiometry and calculate the stability constant. orientjchem.org
For related 8-hydroxyquinoline derivatives, stability constants have been determined for various metal complexes. For instance, the stability constants for Cu(II) and Zn(II) complexes with clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) were found to be 1.2 x 10¹⁰ M⁻² and 7.0 x 10⁸ M⁻², respectively, indicating a higher affinity of the ligand for Cu(II). uchile.cl
Structural Elucidation of this compound Metal Complexes
Determining the precise three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity.
Chirality Transfer and Stereochemistry in this compound Coordination Complexes
The stereochemistry of coordination complexes is a critical aspect that influences their properties and potential applications. In the context of this compound, which can possess chiral centers, the coordination to a metal ion can lead to fascinating stereochemical outcomes, including the transfer of chirality from the ligand to the metal center and the formation of specific diastereomers. rsc.orgmdpi.com
The concept of chirality transfer is central to the design of chiral molecular materials. rsc.org When a chiral ligand like a derivative of this compound coordinates to a metal, it can induce a preferred stereochemistry at the metal center, leading to the formation of enantiomerically enriched or even enantiopure complexes. mdpi.comnih.gov This transfer of chiral information is governed by the steric and electronic interactions within the coordination sphere. rsc.org The rigidity of the resulting complex can play a significant role in locking in a specific conformation and, consequently, a particular stereoisomer. mdpi.com
The coordination geometry of the metal ion (e.g., tetrahedral, square planar, or octahedral) dictates the possible stereoisomers. ntu.edu.sg For octahedral complexes, which are common for many transition metals, the arrangement of bidentate or tridentate ligands like this compound can result in geometric (cis/trans) and optical (Δ/Λ) isomers. ntu.edu.sg The specific isomer formed can be influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions.
In some cases, the coordination process can even generate new chiral centers. mdpi.com For instance, if the coordination induces a helical twist in the ligand framework, this can lead to helical chirality (P or M helicity). nih.gov The study of such stereochemical intricacies is often aided by chiroptical spectroscopic techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which are sensitive to the chiral environment within the molecule. nih.gov
Computational Approaches to Understanding Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining a deeper understanding of the metal-ligand interactions in this compound coordination complexes. bendola.comresearchgate.net These theoretical calculations complement experimental data by providing insights into the geometric and electronic structures, bonding characteristics, and reactivity of these compounds. bendola.com
DFT calculations can be used to optimize the geometries of the ligands and their metal complexes, providing detailed information on bond lengths, bond angles, and dihedral angles. bendola.com This allows for a comparison between calculated and experimentally determined structures (e.g., from X-ray crystallography) and can help in understanding the conformational preferences of the complexes. For example, DFT studies on related Schiff base complexes have been used to verify the optimized structures and examine structural and electronic parameters. mdpi.com
Computational studies are also crucial for interpreting spectroscopic data. Theoretical calculations of IR and NMR spectra can aid in the assignment of experimental peaks and provide a more robust characterization of the complexes. researchgate.net For instance, DFT calculations have been employed to simulate the gas-phase geometry of related quinolinone derivatives to support spectroscopic and X-ray analyses. researchgate.net
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Optimized geometries (bond lengths, angles), electronic structure |
| Natural Bond Orbital (NBO) Analysis | Nature and strength of metal-ligand bonds, charge transfer |
| Natural Energy Decomposition Analysis (NEDA) | Contributions of electrostatic vs. covalent interactions |
| Time-Dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis spectra |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic properties, reactivity, and stability |
Mechanistic Studies of Biological Activities Associated with 2 Anilinoquinolin 8 Ol Derivatives
Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)
Derivatives of the parent quinoline (B57606) and 8-hydroxyquinoline (B1678124) (8-HQ) structures, to which 2-anilinoquinolin-8-ol belongs, demonstrate significant antimicrobial properties. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes in bacteria, fungi, and parasites.
Inhibition of Bacterial and Fungal Growth Pathways
The antimicrobial action of quinoline-based compounds is frequently linked to their ability to interfere with microbial cell integrity and essential metabolic pathways.
Bacterial Inhibition: A primary antibacterial mechanism for 8-hydroxyquinoline derivatives is the chelation of essential metal ions. mdpi.com This disruption of metal homeostasis within the bacterial cell interferes with critical enzymatic functions. mdpi.com For example, the iron complex of 8-hydroxyquinoline, Fe(8-hq)3, exhibits a dual mechanism of action; it transports toxic levels of iron into the bacterial cell while simultaneously chelating other vital intracellular metal ions. mdpi.com Some quinoline derivatives also function by inhibiting key enzymes. Quinoline-2-one derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, and to prevent the formation of bacterial biofilms, which are critical for microbial survival and resistance. nih.gov Furthermore, the broader quinolone class of antibiotics is known to target and inhibit bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, thereby preventing DNA replication and transcription. mdpi.com
Fungal Inhibition: The antifungal mechanism of 8-hydroxyquinoline derivatives involves direct damage to the fungal cell structure. Studies on Candida species and various dermatophytes have revealed that these compounds can compromise the integrity of both the cell wall and the cytoplasmic membrane. nih.govresearchgate.net This damage leads to the leakage of intracellular contents and ultimately, cell death. nih.gov Clioquinol (B1669181), an 8-hydroxyquinoline derivative, has been observed to damage the cell wall and prevent the formation of pseudohyphae in C. albicans, a key step in its pathogenesis. nih.govresearchgate.net Other derivatives containing sulfonic acid appear to act primarily by disrupting the cytoplasmic membrane. nih.gov
The following table summarizes the minimum inhibitory concentrations (MICs) of various 8-hydroxyquinoline derivatives against selected fungal pathogens.
| Compound | Fungal Species | MIC Range (μg/mL) | Reference |
| Clioquinol | Candida & Dermatophytes | 0.031–2 | nih.gov |
| 8-hydroxy-5-quinolinesulfonic acid | Candida & Dermatophytes | 1–512 | nih.gov |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida & Dermatophytes | 2–1024 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Cryptococcus neoformans | 15.6 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Candida spp. & Aspergillus spp. | 62.5 | nih.gov |
Interaction with Specific Microbial Targets (e.g., Glutaredoxin)
While the interaction of this compound derivatives with a broad range of microbial targets is an active area of research, specific interactions with enzymes like glutaredoxin are not yet well-defined in the scientific literature. However, the antiparasitic activity of related quinolines points to highly specific molecular targeting. In combating Leishmania, 8-aminoquinoline (B160924) derivatives like sitamaquine (B1681683) are known to accumulate within the parasite. nih.gov Their mechanism of action includes targeting mitochondrial succinate (B1194679) dehydrogenase, which leads to significant oxidative stress within the parasite. nih.gov This targeting of specific mitochondrial enzymes represents a key antiparasitic strategy for this class of compounds.
Mechanisms of Anticancer Activity
The anticancer properties of 2-anilinoquinoline derivatives are attributed to their ability to interfere with multiple hallmarks of cancer, including uncontrolled cell proliferation, survival, angiogenesis, and metastasis. These effects are achieved through the modulation of critical cellular pathways and the direct inhibition of enzymes that drive tumor progression.
Modulation of Cell Cycle and Apoptosis Pathways
A key mechanism of anticancer activity for this compound class is the induction of cell cycle arrest and apoptosis (programmed cell death). Several 2-anilino-3-aroylquinoline derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle. This blockade of cell division prevents tumor proliferation and subsequently leads to the activation of apoptotic pathways. The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC staining, analysis of mitochondrial membrane potential, and the detection of intracellular reactive oxygen species (ROS) generation. Similarly, certain quinazolinone derivatives also induce G2/M phase arrest and promote apoptosis by increasing the expression of pro-apoptotic proteins, such as caspases, while inhibiting anti-apoptotic proteins like Bcl-2. researchgate.net
Inhibition of Angiogenesis and Cell Migration
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Anilinoquinazoline (B1252766) derivatives have been identified as potent inhibitors of this process. patsnap.com A primary mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that mediates angiogenic signaling. mdpi.compatsnap.com By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds suppress the signaling cascade that leads to the growth of new blood vessels, effectively starving the tumor of essential nutrients and oxygen. nih.gov In addition to anti-angiogenic effects, certain 2-morpholino-4-anilinoquinoline derivatives have demonstrated the ability to inhibit cancer cell migration and adhesion, critical processes involved in metastasis. researchgate.net
Enzyme Inhibition (e.g., Tyrosine Kinases, Topoisomerase, Tubulin Polymerization, DHODH Kinase)
The direct inhibition of enzymes that are overactive in cancer cells is a cornerstone of the anticancer activity of 2-anilinoquinoline derivatives.
Tyrosine Kinases: Beyond VEGFR-2, anilinoquinazoline derivatives have been developed as inhibitors of other crucial tyrosine kinases. nih.gov For instance, they have shown high affinity and specificity for the tyrosine kinase domain of c-Src, a non-receptor tyrosine kinase whose deregulation promotes a tumor-invasive phenotype. nih.gov The simultaneous inhibition of multiple tyrosine kinases, such as EGFR and VEGFR-2, is a promising strategy in cancer treatment. nih.gov
Topoisomerase: DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication and transcription. Cancer cells, due to their high proliferative rate, are particularly dependent on these enzymes. Certain quinoline derivatives, such as 9-anilinothiazolo[5,4-b]quinolines and indeno[1,2-c]quinolines, have been identified as inhibitors of human topoisomerase II or as dual inhibitors of topoisomerase I and II. nih.govresearchgate.net By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. researchgate.net
Tubulin Polymerization: Microtubules, polymers of tubulin, are essential components of the mitotic spindle required for cell division. Several 2-anilino-3-aroylquinoline derivatives act as potent inhibitors of tubulin polymerization. mdpi.com Molecular docking studies indicate that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.com This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase and subsequent apoptosis. mdpi.comnih.gov
The table below shows the inhibitory concentrations (IC50) of representative anilinoquinoline derivatives against tubulin polymerization and various cancer cell lines.
| Compound | Target/Cell Line | IC50 (μM) | Reference |
| 7f [(4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone] | Tubulin Polymerization | 2.24 | mdpi.com |
| 7g [(4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone] | Tubulin Polymerization | 2.10 | mdpi.com |
| 2-anilino triazolopyrimidine (3d) | Tubulin Polymerization | 0.45 | nih.gov |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 Cell Line | 8.50 | researchgate.net |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 Cell Line | 11.42 | researchgate.net |
DHODH Kinase: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. patsnap.com Cancer cells, with their high demand for nucleotides to sustain rapid proliferation, are particularly vulnerable to the inhibition of this pathway. patsnap.com While DHODH is a validated target for cancer therapy, and inhibitors like Leflunomide and Brequinar are known to block its activity, a direct mechanistic link showing inhibition of DHODH by this compound derivatives has not been prominently established in the reviewed literature. researchgate.netabmole.com
Interaction with DNA and Associated Processes
The planar polycyclic structure of this compound derivatives is analogous to the purine (B94841) and pyrimidine base pairs found in DNA, which allows them to interact with the DNA double helix. These interactions can occur through various mechanisms, including intercalation between base pairs and inhibition of enzymes crucial for DNA replication and maintenance, such as topoisomerases.
One of the primary mechanisms of action for many quinoline derivatives is the inhibition of topoisomerase II. mdpi.comnih.gov This enzyme is vital for managing DNA tangles and supercoils during replication, transcription, and recombination. By binding to the topoisomerase II-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering cell death. mdpi.commdpi.com
Some 9-anilinothiazolo[5,4-b]quinoline derivatives, which share a structural similarity with this compound, have been shown to be potent inhibitors of human topoisomerase II. nih.gov The cytotoxic activity of these compounds is influenced by the nature of the substituents on the anilino ring. For instance, derivatives with a diethylaminopropylamino group and a chlorine atom at the 4'-position of the anilino ring have demonstrated significant cytotoxicity. nih.gov Molecular modeling studies suggest a correlation between the hydrophobicity and the cytotoxic activity of these compounds. nih.gov
Furthermore, certain pyrazolo[4,3-f]quinoline derivatives have been identified as dual inhibitors of topoisomerase I and IIα. mdpi.com For example, compound 2E from a synthesized series showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the well-known anticancer drug, etoposide. mdpi.com
Studies with sulfonamide-substituted 8-hydroxyquinoline derivatives have demonstrated their ability to bind to DNA, likely through intercalation. researchgate.net Metal complexes of these ligands, particularly the copper complex, have shown enhanced DNA binding affinity compared to the ligands alone. researchgate.net Gel electrophoresis studies have confirmed the interaction between these metal complexes and plasmid DNA. researchgate.net
It is important to note that while some quinoline derivatives exhibit strong DNA binding affinity, others can inhibit topoisomerases without significant DNA intercalation. nih.gov This suggests that the precise mechanism of action can vary depending on the specific chemical structure of the derivative.
Mechanistic Insights into Other Biological Activities (e.g., Antimalarial, Neuroprotective)
Antimalarial Activity
Quinoline-based compounds are a cornerstone in the treatment of malaria. nih.gov Their primary mechanism of action is thought to involve the disruption of hemoglobin digestion in the blood stages of the malaria parasite's life cycle. nih.gov The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov
Quinoline derivatives, being weak bases, accumulate in the acidic food vacuole of the parasite. nih.gov Here, they are believed to interfere with the hemozoin formation process. nih.gov This inhibition leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov
Specifically for 8-aminoquinoline derivatives, their antimalarial activity may also be linked to the generation of oxidative stress. nih.gov The formation of quinoneimine metabolites can lead to the production of hydrogen peroxide and other reactive oxygen species within erythrocytes, contributing to the parasite's demise. nih.gov Furthermore, as potent chelators, quinoline-based compounds can inactivate essential metalloenzymes within the parasite, further inhibiting its growth. nih.gov
Novel 4-aminoquinoline (B48711) analogs have been shown to be effective against chloroquine-resistant strains of Plasmodium falciparum. nih.gov These compounds significantly inhibit hemozoin formation in a dose-dependent manner, confirming this as a crucial aspect of their antimalarial action. nih.gov
Neuroprotective Activity
The neuroprotective potential of quinoline derivatives is an emerging area of research. One of the proposed mechanisms for this activity is their antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of neurodegenerative diseases. scienceopen.com
Some quinoline derivatives are predicted to have antioxidant activity by acting as radical scavengers. mdpi.com This is related to their ability to donate a hydrogen atom or a single electron, thereby neutralizing free radicals. mdpi.com
Furthermore, some derivatives are expected to act as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.com The inhibition of these enzymes is a therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. For instance, the inhibition of MAO-B can prevent the breakdown of dopamine, a neurotransmitter depleted in Parkinson's disease.
The neuroprotective effects of some natural compounds are mediated through the activation of signaling pathways like the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes. scienceopen.com While direct evidence for this compound is still developing, the broader class of quinoline derivatives shows promise in mitigating neuroinflammation and oxidative stress, key pathological features of many neurological disorders.
Advanced Applications of 2 Anilinoquinolin 8 Ol in Chemical Sciences
Development of Fluorescent Probes and Chemosensors Utilizing 2-Anilinoquinolin-8-ol Derivatives
Derivatives of this compound are extensively utilized in the design of fluorescent probes and chemosensors due to their inherent fluorescence and the ability of the 8-hydroxyquinoline (B1678124) moiety to act as a potent chelator for various metal ions. These sensors are engineered to exhibit a change in their fluorescence properties upon binding with a specific analyte, enabling its detection and quantification.
Sensing Mechanisms (e.g., ICT, ESIPT, AIE)
The functionality of this compound-based chemosensors is underpinned by several sophisticated photophysical mechanisms, including Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).
Intramolecular Charge Transfer (ICT): In many this compound derivatives, the aniline (B41778) group acts as an electron donor and the quinoline (B57606) moiety as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer from the donor to the acceptor can occur. The binding of a metal ion to the 8-hydroxyquinoline site can modulate this ICT process, leading to a detectable change in the fluorescence emission, such as a shift in wavelength or a change in intensity. This alteration in the ICT process forms the basis for the sensing of various analytes. For instance, the addition of a carboxamide group can inhibit intramolecular electron-transfer, thereby enhancing the ICT process and leading to a more pronounced fluorescence emission. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring allows for the formation of an intramolecular hydrogen bond. Upon excitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, a process known as ESIPT. This leads to the formation of a transient tautomer with a distinct fluorescence emission. Chelation of a metal ion with the 8-hydroxyquinoline moiety disrupts this intramolecular hydrogen bond and inhibits the ESIPT process, resulting in a significant change in the fluorescence signal, which is often a "turn-on" response. mdpi.com Molecules capable of ESIPT often exhibit large Stokes shifts, which is advantageous for fluorescent sensors as it minimizes self-absorption. mdpi.com
Aggregation-Induced Emission (AIE): Some derivatives of this compound can be designed to be AIE-active. In dilute solutions, these molecules may exhibit weak or no fluorescence due to the free rotation of their components, which leads to non-radiative decay of the excited state. However, in the aggregated state or when their rotation is restricted, for example, upon binding to an analyte, the non-radiative pathways are suppressed, leading to a significant enhancement of fluorescence. nih.govmdpi.com This AIE phenomenon is a powerful tool for developing highly sensitive "turn-on" fluorescent probes. The restriction of intramolecular rotation (RIR) is a key principle behind the AIE effect. mdpi.com
Selective Detection of Metal Ions (e.g., Zn²⁺, Cu²⁺, Al³⁺)
The 8-hydroxyquinoline core of this compound provides a robust binding site for a variety of metal ions. By modifying the aniline part of the molecule and other positions on the quinoline ring, researchers can fine-tune the selectivity and sensitivity of these chemosensors for specific metal ions.
Zinc (Zn²⁺): A significant body of research has focused on the development of this compound derivatives for the detection of zinc ions. nih.govmdpi.comnih.govresearchgate.netnanobioletters.com For example, a novel and selective fluorescent turn-on sensor, N-(quinoline-8-yl)pyridine-2-carboxamide, was synthesized for the selective detection of Zn²⁺. nanobioletters.com The addition of Zn²⁺ ions to this sensor resulted in a significant increase in absorbance. nanobioletters.com
Copper (Cu²⁺): Derivatives of this compound have also been engineered for the selective detection of copper ions. A simple amide compound prepared from quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)aniline was developed as an efficient fluorescence chemosensor for the selective recognition of Cu²⁺. rsc.org This sensor exhibited obvious fluorescence quenching upon binding with copper ions, with a detection limit of 2.2 x 10⁻⁷ M. rsc.org The interaction with Cu²⁺ can lead to fluorescence quenching due to the paramagnetic nature of the ion, which promotes intersystem crossing. nih.gov
Aluminum (Al³⁺): The development of fluorescent probes for aluminum ions is another important application of this compound derivatives. A fluorescent sensor based on a quinoline-coumarin conjugate demonstrated preferential binding to Al³⁺ with a 200-fold enhancement of fluorescence intensity. nih.gov Another "turn-on" fluorescent probe for Al³⁺ was developed based on a Schiff-base of 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline (B160924), with a very low detection limit of 3.23 x 10⁻⁸ M. ejournal.by
| Derivative Type | Target Ion | Sensing Mechanism | Detection Limit | Key Findings | Reference |
|---|---|---|---|---|---|
| N-(quinoline-8-yl)pyridine-2-carboxamide | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Not Specified | Selective "turn-on" fluorescence upon Zn²⁺ binding. | nanobioletters.com |
| Amide of quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)aniline | Cu²⁺ | Fluorescence Quenching | 2.2 x 10⁻⁷ M | Selective detection of Cu²⁺ with a clear fluorescence "off" signal. | rsc.org |
| Quinoline-coumarin conjugate | Al³⁺ | Chelation Enhanced Fluorescence (CHEF) | 8.2 x 10⁻⁷ M | 200-fold fluorescence enhancement upon Al³⁺ binding. | nih.gov |
| Schiff-base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | Chelation Enhanced Fluorescence (CHEF) | 3.23 x 10⁻⁸ M | Highly sensitive and selective "turn-on" probe for Al³⁺. | ejournal.by |
Biological Imaging Applications
The ability of this compound derivatives to selectively detect biologically important metal ions has led to their application in cellular imaging. These fluorescent probes can be used to visualize the distribution and concentration of metal ions within living cells, providing valuable insights into their biological roles and the mechanisms of related diseases. For a probe to be effective in biological imaging, it must possess low cytotoxicity and good cell membrane permeability.
For instance, a quinoline-derived fluorescent sensor was successfully applied for the imaging of Cu²⁺ in living cells. rsc.org The sensor demonstrated low cytotoxicity and good imaging characteristics, enabling the tracking of copper ions in vivo. rsc.org Similarly, quinoline-based probes have been developed for the live cell imaging of other metal ions, highlighting the potential of the this compound scaffold in biological research.
Applications in Materials Science
Beyond their use as chemosensors, this compound and its derivatives are finding applications in the field of materials science, particularly in the development of organic electronic devices and advanced functional materials.
Integration into Organic Light-Emitting Diodes (OLEDs)
Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq₃), are well-known materials used in the emissive and electron transport layers of Organic Light-Emitting Diodes (OLEDs). The derivatization of the 8-hydroxyquinoline core, including the introduction of an anilino group at the 2-position, can be used to tune the electronic and photoluminescent properties of these materials for improved OLED performance.
Zinc(II) complexes containing 8-hydroxyquinoline derivatives are also promising candidates for enhancing electron transport properties in OLEDs. For example, a zinc complex of 2-methyl-8-quinolinol has been synthesized and used as a dopant to achieve green electroluminescence in OLEDs. ijcce.ac.ir The incorporation of such complexes can lead to devices with specific emission colors and improved efficiency.
| Compound/Complex | Role in OLED | Emission Color | Key Findings | Reference |
|---|---|---|---|---|
| Zinc complex of 2-methyl-8-quinolinol | Dopant in Emissive Layer | Green | Achieved green electroluminescence at 517 nm and 539 nm. | ijcce.ac.ir |
| Tris(8-hydroxyquinoline)aluminum (Alq₃) | Emissive and Electron Transport Layer | Green | A widely used and stable material in OLEDs. |
Development of Advanced Functional Materials
The versatile chemical structure of this compound allows for its incorporation into a variety of advanced functional materials. For example, quinoline derivatives have been investigated for their potential as antitumor agents. nih.govrsc.org The synthesis of novel 2-morpholino-4-anilinoquinoline derivatives has demonstrated their potential in cancer therapy. nih.govrsc.org
Furthermore, the unique photophysical properties of this compound derivatives, such as their mechanochromic luminescence, where the emission color changes in response to mechanical stimuli, open up possibilities for their use in smart materials and sensors. nih.gov Zinc(II)-Schiff base complexes based on quinoline have shown reversible mechanochromic luminescence, transitioning between dark and bright states. nih.gov
Catalytic Applications of this compound and its Metal Complexes
The development of catalysts for organic synthesis is a cornerstone of modern chemistry, and metal complexes are central to many catalytic processes. nih.gov The 8-hydroxyquinoline framework is a well-established ligand in catalysis. The introduction of the anilino group at the 2-position in this compound creates a unique ligand environment that could be harnessed for various catalytic transformations.
Metal complexes of this compound are potential catalysts for a range of reactions, including oxidations, hydrogenations, and carbon-carbon bond-forming cross-coupling reactions. The catalytic activity is intrinsically linked to the central metal ion and the coordination environment provided by the ligand. The bidentate [N,O] chelation from the quinoline nitrogen and the hydroxyl oxygen provides a stable foundation for a catalytic complex.
The bulky anilino group at the 2-position, adjacent to the nitrogen donor atom, would exert significant steric influence. This can be both a challenge and an opportunity. While it might hinder the coordination of some bulky substrates, it could also impart high selectivity in reactions where distinguishing between substrates of different sizes is crucial. For instance, in palladium-catalyzed cross-coupling reactions, the steric properties of quinoline-based ligands are known to be critical. nih.gov Research on related systems has shown that substitution at the 2-position of quinoline ligands can sometimes be detrimental to catalytic activity, suggesting that careful selection of the reaction type and substrate is necessary. nih.gov However, this steric hindrance could be beneficial in asymmetric catalysis if a chiral anilino group were used, creating a well-defined chiral pocket around the metal center.
The electronic nature of the anilino group can also tune the reactivity of the metal center. As an electron-donating group, it can increase the electron density on the metal, which could enhance its activity in oxidative addition steps common in cross-coupling cycles.
Table 1: Potential Catalytic Applications and Effects of the 2-Anilino Substituent
| Catalytic Reaction | Potential Role of this compound Metal Complexes | Influence of 2-Anilino Group |
|---|---|---|
| Oxidation | Catalyzing the selective oxidation of alcohols or hydrocarbons. | Steric bulk may confer substrate selectivity. Electronic effects can modulate the redox potential of the metal center. |
| Hydrogenation | Acting as catalysts for the reduction of unsaturated bonds (e.g., C=C, C=O). | The bulky ligand could influence the stereochemical outcome of the hydrogenation. |
| Cross-Coupling | Serving as ligands for metals like Palladium (Pd) or Nickel (Ni) in Suzuki, Heck, or Buchwald-Hartwig reactions. nih.govincatt.nl | Steric hindrance near the metal center may impact catalytic efficiency but could enhance selectivity. nih.gov |
Role in Analytical Chemistry Methodologies
8-Hydroxyquinoline is a celebrated reagent in analytical chemistry, prized for its ability to form stable, often colorful, and insoluble complexes with a wide array of metal ions. nih.govdcu.ie These properties make it a versatile tool for the separation and quantification of metals. This compound, as a derivative, is expected to retain these fundamental chelating properties while introducing new characteristics that can be exploited in analytical methods.
Gravimetric analysis is a highly accurate quantitative method based on the measurement of mass. longdom.orgresearchgate.net In precipitation gravimetry, a reagent is added to a solution to selectively precipitate the analyte as a compound of known, stable stoichiometry. researchgate.net 8-Hydroxyquinoline is a classic precipitating agent for numerous metal ions, such as aluminum (Al³⁺) and magnesium (Mg²⁺), because it forms well-defined, insoluble metal oxinate complexes.
This compound can also function as a precipitating agent. The key attributes of a gravimetric precipitant are:
High Selectivity: It should react with a limited number of ions under specific pH conditions.
Low Solubility: The resulting precipitate should be highly insoluble to ensure complete precipitation of the analyte.
Known Composition: The precipitate must have a constant and known chemical formula after drying or ignition.
High Purity: The precipitate should be free from contaminants.
The presence of the anilino group would significantly increase the molecular weight of the ligand compared to 8-hydroxyquinoline. This is advantageous in gravimetric analysis because it leads to a heavier precipitate for the same amount of metal analyte, which reduces relative weighing errors. This results in a more favorable "gravimetric factor" (the ratio of the molar mass of the analyte to that of the precipitate).
Table 2: Comparison of Gravimetric Factors for Al³⁺ Precipitation
| Precipitating Agent | Formula of Precipitate | Molar Mass of Precipitate ( g/mol ) | Gravimetric Factor for Al |
|---|---|---|---|
| 8-Hydroxyquinoline | Al(C₉H₆NO)₃ | 459.44 | 0.0587 |
While the gravimetric factor is lower, the significantly higher mass of the precipitate for a given amount of analyte is a distinct advantage. The conditions for precipitation, such as pH and temperature, would need to be optimized specifically for this compound, as the solubility and stability of its metal complexes would differ from those of the parent oxinates.
Solvent extraction is a powerful technique for separating and concentrating metal ions from aqueous solutions. mdpi.commdpi.com The process typically involves a chelating agent dissolved in an immiscible organic solvent, which reacts with metal ions in the aqueous phase to form a neutral, lipophilic complex that is preferentially soluble in the organic phase. google.com
8-Hydroxyquinoline and its derivatives are widely used as extractants. researchgate.netrsc.org The extraction efficiency and selectivity depend on the pH of the aqueous phase and the nature of the chelating agent. This compound is well-suited for this application due to the following characteristics:
Chelation: It retains the N,O-donor atom set necessary to form stable chelate rings with metal ions.
Lipophilicity: The phenyl group of the anilino substituent significantly increases the lipophilicity (oil-loving nature) of both the free ligand and its metal complexes. This enhanced lipophilicity promotes the transfer of the metal complex from the aqueous phase to the organic phase, potentially leading to higher extraction efficiencies.
Selectivity: The steric bulk of the 2-anilino group can introduce selectivity for certain metal ions. Metal ions with smaller ionic radii or those preferring specific coordination geometries might be sterically hindered from forming a stable complex, allowing for their separation from larger or more flexible ions. For example, it might be possible to selectively extract a metal that forms a tetrahedral complex over one that requires an octahedral geometry, if the latter is sterically disfavored.
M²⁺ (aq) + 2 HL (org) ⇌ ML₂ (org) + 2 H⁺ (aq)
Where HL represents the this compound ligand. The distribution of the metal between the two phases is highly dependent on the pH, as shown by the release of H⁺ ions. By controlling the pH, selective extraction of different metal ions can be achieved.
Table 3: Predicted Effects of 2-Anilino Group on Metal Ion Extraction
| Property | Effect of 2-Anilino Group | Rationale |
|---|---|---|
| Extraction Efficiency | Potentially Increased | The anilino group increases the lipophilicity of the resulting metal complex, favoring its partition into the organic phase. |
| Extraction pH | May be altered | The electronic properties of the anilino group can change the pKa of the ligand, shifting the optimal pH range for extraction. |
| Selectivity | Potentially Enhanced | Steric hindrance may prevent the formation of stable complexes with certain metal ions, allowing for selective extraction of others. |
| Kinetics | Potentially Slower | The bulky substituent might slow down the rate of complex formation at the aqueous-organic interface. |
Q & A
(Basic) What are the recommended synthetic routes for preparing 2-Anilinoquinolin-8-ol, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between 8-hydroxyquinoline derivatives and aniline precursors. Key steps include:
- Substitution at the 2-position : React 8-hydroxyquinoline with aniline derivatives in the presence of a catalyst (e.g., Pd-based catalysts for cross-coupling) under reflux in polar aprotic solvents like DMF or DMSO .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended to isolate the product .
- Optimization : Adjust reaction time, temperature, and stoichiometric ratios of reactants to minimize side products (e.g., dimerization or over-substitution). Monitor progress via TLC or HPLC .
(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : Use H and C NMR to confirm the substitution pattern. The anilino group’s protons resonate at δ 6.5–7.5 ppm, while the quinoline ring protons appear upfield (δ 7.0–8.5 ppm). Coupling constants help distinguish adjacent substituents .
- UV-Vis and Fluorescence Spectroscopy : Characterize electronic transitions (e.g., π→π* or n→π*). A bathochromic shift in UV-Vis spectra indicates conjugation between the anilino and quinoline moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Look for peaks corresponding to [M+H] or [M–H] ions .
(Advanced) How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations are critical for:
- Electron Density Analysis : Calculate bond critical points (BCPs) and Laplacian values to assess bond strength and charge distribution. For example, the N–H bond in the anilino group shows a BCP with negative Laplacian, indicating covalent character .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity. A smaller gap (e.g., 3–4 eV) suggests higher electrophilicity, useful for designing metal-binding probes .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, which influence tautomeric equilibria (e.g., keto-enol forms) .
(Advanced) How should researchers address contradictions in experimental data, such as inconsistent fluorescence quenching results?
- Systematic Review : Follow PRISMA guidelines to screen literature, extract data, and identify trends (e.g., pH-dependent fluorescence changes in zinc detection studies) .
- Control Experiments : Replicate conflicting studies under identical conditions (e.g., buffer composition, excitation wavelengths). For example, fluorescence quenching may vary due to trace metal contaminants .
- Multivariate Analysis : Use principal component analysis (PCA) to disentangle variables (e.g., solvent polarity, substituent effects) contributing to discrepancies .
(Advanced) What strategies improve the selectivity of this compound as a fluorescent probe for metal ions?
- Chelation Tuning : Introduce electron-withdrawing groups (e.g., –NO) at the 5-position to enhance metal-binding affinity. Substituents alter the probe’s cavity size and electronic environment .
- Solvent Optimization : Use mixed solvents (e.g., DMSO:HO) to stabilize the probe-metal complex. A higher DMSO ratio reduces aggregation-induced quenching .
- Competition Studies : Test interference from competing ions (e.g., Fe, Cu) using Job’s plot analysis to determine stoichiometry and binding constants .
(Advanced) How can structural analogs of this compound be designed for enhanced biological activity (e.g., glioblastoma cytotoxicity)?
- Scaffold Modification : Replace the anilino group with pyridyl or benzoyl groups to improve blood-brain barrier penetration. For example, pyridine variants of benzoyl-phenoxy-acetamide show high cytotoxicity in glioblastoma models .
- QSAR Modeling : Correlate substituent parameters (e.g., Hammett constants) with bioactivity. Electron-donating groups at the 7-position may enhance DNA intercalation .
- In Silico Screening : Use molecular docking to predict binding to targets like heat shock protein 90 (HSP90) or fructose-bisphosphate aldolase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
